molecular formula C6H8N2O B1278439 5-amino-1-methylpyridin-2(1H)-one CAS No. 33630-96-5

5-amino-1-methylpyridin-2(1H)-one

Cat. No. B1278439
CAS RN: 33630-96-5
M. Wt: 124.14 g/mol
InChI Key: OQHLYZTVUZZSRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-amino-1-methylpyridin-2(1H)-one derivatives and related compounds has been explored in various studies. For instance, a series of 3-aminopyridin-2(1H)-one derivatives were synthesized and evaluated for their HIV-1 reverse transcriptase inhibitory properties, with some showing potent antiviral activity . Another study focused on the synthesis of methyl 5-iodopyridine-2-carboximidate, which reacts with amino groups in proteins, potentially serving as a method for preparing heavy-atom derivatives of proteins . Additionally, the synthesis of 5,5'-di(methylene-N-aminoacidyl)-2,2'-bipyridyl ligands and their iron and cobalt complexes has been reported, with the ligands showing diastereoselectivity and anion binding properties . A flexible three-component synthesis of novel δ-amino acids incorporating an imidazo[1,2-a]pyridine backbone was also developed, demonstrating the versatility of pyridine derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been extensively studied. For example, the structure of a novel phthalide derivative, 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, was analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computations, revealing its crystalline form and electronic properties . Similarly, the molecular structure of 5-amino-2-methylpyridinium hydrogen fumarate was determined by single-crystal X-ray diffraction, and its hydrogen bonding interactions were characterized .

Chemical Reactions Analysis

The reactivity of pyridine derivatives under various conditions has been a subject of interest. Photoinduced amino-imino tautomerism was observed in 2-amino-5-methylpyridine, where UV irradiation induced a reversible change between the amino and imino forms . Another study investigated the tautomeric equilibrium of 6-amino-5-benzyl-3-methylpyrazin-2-one, which is relevant for understanding hydrogen bonding in nucleic acid analogs . Additionally, the conversion of 2-aminopyridines into 5-substituted derivatives mediated by 1-hydroxymethylbenzotriazole was explored, providing a pathway to synthesize a variety of 5-substituted 2-aminopyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are closely linked to their molecular structure and reactivity. The study of 5-amino-2-methylpyridinium hydrogen fumarate provided insights into its chemical shifts and hydrogen bonding strength through solid-state NMR and GIPAW calculations . The antioxidant activity, DNA binding, and molecular docking studies of 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one demonstrated its potential biological applications . The photoreactivity of 2-amino-5-methylpyridine also highlighted the importance of understanding the photochemical properties of these compounds .

Scientific Research Applications

  • Molecular Structure and Antioxidant Activity :

    • A study by Yılmaz et al. (2020) investigated a novel phthalide derivative structurally similar to 5-amino-1-methylpyridin-2(1H)-one. They analyzed its structure using X-ray diffraction, IR spectroscopy, and DFT calculations. This compound demonstrated antioxidant activities, evaluated through various assays, and showed potential in DNA binding affinity (Yılmaz et al., 2020).
  • Photoinduced Amino-Imino Tautomerism :

    • Akai et al. (2006) explored the photoinduced amino-imino tautomerism in 2-amino-5-methylpyridine, closely related to 5-amino-1-methylpyridin-2(1H)-one. This process involved changes in tautomeric forms under different UV light irradiations. This finding is significant for understanding the photoreactivity of similar compounds (Akai et al., 2006).
  • Synthesis and Evaluation as HIV-1 Reverse Transcriptase Inhibitors :

    • Research by Saari et al. (1992) on 3-aminopyridin-2(1H)-one derivatives, which are structurally similar to 5-amino-1-methylpyridin-2(1H)-one, found that some analogs exhibited potent inhibition of HIV-1 RT, suggesting potential applications in antiviral therapy (Saari et al., 1992).
  • Coordination Chemistry and Magnetic Properties :

    • A study by Carnevale et al. (2010) on 2-amino-5-methylpyridinium, related to 5-amino-1-methylpyridin-2(1H)-one, explored its reaction with CoX2, leading to complexes with interesting crystal structures and magnetic properties. This work provides insights into the use of such compounds in coordination chemistry (Carnevale et al., 2010).
  • Carbonic Anhydrase Isoenzyme Inhibition :

    • Yenikaya et al. (2011) synthesized novel amino salicylato salts, including 2-amino-6-methylpyridinium, and evaluated their inhibitory effects on human carbonic anhydrase isoenzymes. Their findings indicate potential therapeutic applications (Yenikaya et al., 2011).

Safety And Hazards

5-Amino-1-methylpyridin-2(1H)-one is harmful if swallowed or inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water .

properties

IUPAC Name

5-amino-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-8-4-5(7)2-3-6(8)9/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHLYZTVUZZSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436901
Record name 5-Amino-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-methylpyridin-2(1H)-one

CAS RN

33630-96-5
Record name 5-Amino-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-methyl-1,2-dihydropyridin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Trifluoroacetic acid (10 mL) was added dropwise to an ice-cooled solution of tert-butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate (Heterocycles 1995; 40; 2; 831-836) (2.87 g, 12.8 mmol) in dichloromethane (80 mL), and the reaction then stirred at room temperature for 18 hours. The mixture was concentrated in vacuo and the residue purified by column chromatography on silica gel using dichloromethane:methanol:0.88 ammonia (90:10:1) as eluant to afford the title compound as a red/brown solid, 1.90 g.
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Synthesis routes and methods III

Procedure details

A solution of compound 50B (200 mg, 1.298 mmol) and 10% Pd/C (˜5 mg) in MeOH and AcOH was stirred under H2 at 1 atmosphere for 30 minutes. The reaction solution was filtered through a pad of celite eluting with MeOH. The MeOH was removed under reduced pressure to give compound 50C.
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Synthesis routes and methods IV

Procedure details

To a suspension of 5-nitro-1-methyl-2(1H)-pyridone (154 mg, 0.999 mmol) in ethyl acetate (3 mL) and ethanol (3 mL) was added 5% Pd—C (36 mg), and the resulting mixture was stirred under hydrogen atmosphere overnight. The reaction mixture was filtered and the filtrate was concentrated in vacuo to obtain the title compound as light-green oil. 1H NMR (CD3OD 400 MHz): δ=3.53 (s, 3H), 6.49 (d, 1H, J=9.6 Hz), 7.07 (d, 1H, J=3.2 Hz), 7.28 (dd, 1H, J=2.8 & 9.6 Hz). MS (ES+): m/z 125.04 (100) [MH+]. HPLC: tR=0.43 min (ZQ2000, polar—5 min).
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154 mg
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3 mL
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3 mL
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36 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Yu, P Li, SKC Basnet, M Kumarasiri, S Diab… - European journal of …, 2015 - Elsevier
Phosphorylation of the eukaryotic initiation factor 4E (eIF4E) by mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks) is essential for oncogenesis but unnecessary for …
Number of citations: 38 www.sciencedirect.com
F Ibraheem, FA Saddique, S Aslam… - Turkish Journal of …, 2018 - journals.tubitak.gov.tr
Pyrimidine derivatives are well known due to their remarkable pharmacological potential in various fields of science, and they are also present in some natural substances like DNA and …
Number of citations: 8 journals.tubitak.gov.tr
H Gao, JY Zhang, LJ Zhao, YY Guo - Bioorganic Chemistry, 2023 - Elsevier
Pharmacological interventions that specifically target protein products of oncogenes in tumors have surfaced as a propitious therapeutic approach. Among infrequent genetic alterations, …
Number of citations: 3 www.sciencedirect.com

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